TAK-659 Hydrochloride (also known as mivavotinib) is a synthetic, small-molecule, orally bioavailable, type I tyrosine kinase inhibitor. [, , ] It is classified as a dual inhibitor of spleen tyrosine kinase (SYK) and FMS-like tyrosine kinase 3 (FLT3). [, , ] TAK-659 Hydrochloride is currently under investigation for its potential as an anti-cancer agent, particularly in the treatment of hematological malignancies and solid tumors. [, ]
Future Directions
Combination Therapies: Exploring the synergy of TAK-659 Hydrochloride with other targeted therapies, chemotherapy, or immunotherapy holds significant promise for improving treatment outcomes in various malignancies. [, , ]
Biomarker Development: Identifying predictive biomarkers for response to TAK-659 Hydrochloride will be crucial in selecting patients who are most likely to benefit from treatment. [, ]
Resistance Mechanisms: Investigating mechanisms of resistance to TAK-659 Hydrochloride will be important to overcome treatment resistance and improve long-term disease control. []
Related Compounds
Fostamatinib
Relevance: Fostamatinib is structurally related to TAK-659 Hydrochloride as they are both small molecule inhibitors of SYK. Studies have compared their inhibitory effects on SYK in various contexts, including CLL cell signaling and platelet function. [, ]
Entospletinib
Relevance: Like TAK-659 Hydrochloride, entospletinib specifically targets and inhibits SYK. Their antileukemic effects in AML have been compared in research. []
Cerdulatinib
Relevance: Although cerdulatinib exhibits dual inhibition targeting both SYK and JAK, it shares the structural feature of being a SYK inhibitor with TAK-659 Hydrochloride. Their impact on AML cells has been a subject of investigation. []
RO9021
Relevance: RO9021 shares a close structural relationship with TAK-659 Hydrochloride as both are small molecule inhibitors that selectively target SYK. They have been investigated for their in vitro antileukemic effects in similar research studies. []
Ibrutinib
Relevance: Despite their different target kinases (SYK/FLT3 for TAK-659 Hydrochloride and BTK for Ibrutinib), both are classified as tyrosine kinase inhibitors (TKIs). Their effects on platelet signaling and function have been explored and compared in studies. []
Acalabrutinib
Relevance: Despite their distinct target kinases, acalabrutinib and TAK-659 Hydrochloride are categorized as TKIs. Studies have examined and contrasted their impact on platelet function and signaling pathways. []
ONO-4059 (Tirabrutinib)
Relevance: Similar to other BTK inhibitors, tirabrutinib's impact on platelet signaling and function has been investigated in comparison to TAK-659 Hydrochloride, which inhibits SYK and FLT3. This comparison helps in understanding the broader effects of TKIs on platelet activity. []
AVL-292 (Spebrutinib)
Relevance: Although targeting distinct kinases, spebrutinib, like TAK-659 Hydrochloride, is categorized as a TKI. Research has explored and compared their effects on platelet signaling and function to understand the broader implications of TKIs on platelet behavior. []
CG-806
Relevance: While both are TKIs, CG-806 and TAK-659 Hydrochloride differ in their target specificity and binding characteristics. Research has compared their influence on platelet function and signaling, highlighting the diverse effects of TKIs with different binding properties. []
BMS-935177
Relevance: Like CG-806, the reversible binding nature of BMS-935177 to BTK contrasts with the irreversible binding of some other BTK inhibitors and the distinct target profile of TAK-659 Hydrochloride. Studies have assessed the effects of BMS-935177 on platelet signaling and function, comparing them to the effects of TAK-659 Hydrochloride. []
BMS-986195
Relevance: The reversible binding of BMS-986195 to BTK distinguishes it from irreversible BTK inhibitors and the unique target profile of TAK-659 Hydrochloride, despite both being classified as TKIs. Comparative studies have evaluated its impact on platelet function and signaling in relation to TAK-659 Hydrochloride to elucidate the diverse effects of TKIs with distinct binding properties. []
Fenebrutinib
Relevance: The reversible binding of fenebrutinib to BTK sets it apart from irreversible BTK inhibitors and highlights a different mode of action compared to TAK-659 Hydrochloride, although both belong to the TKI category. Researchers have investigated and contrasted their influence on platelet signaling and function to understand the broader implications of different TKI binding properties on platelet activity. []
Lestaurtinib
Relevance: Lestaurtinib and TAK-659 Hydrochloride share a common target in FLT3, a tyrosine kinase frequently mutated in AML. Both compounds exhibit inhibitory effects on FLT3, making them relevant in the context of AML treatment. []
Midostaurin
Relevance: While midostaurin displays a broader spectrum of kinase inhibition, it shares a common target with TAK-659 Hydrochloride in FLT3. Both compounds have demonstrated efficacy in treating AML, highlighting their relevance in targeting FLT3-driven malignancies. []
Gilteritinib
Relevance: Both gilteritinib and TAK-659 Hydrochloride exhibit inhibitory activity against FLT3, a key driver in AML. Their shared target makes them relevant in the context of developing targeted therapies for FLT3-mutated AML. []
Quizartinib
Relevance: Quizartinib and TAK-659 Hydrochloride share FLT3 as a common target, making them significant in the development of therapies for FLT3-driven diseases like AML. Their overlapping target profile highlights the importance of FLT3 inhibition in specific AML subtypes. []
Sunitinib
Relevance: Despite having a wider range of kinase targets, sunitinib shares a common target with TAK-659 Hydrochloride in FLT3. Both compounds have been investigated for their therapeutic potential in cancers where FLT3 plays a role, showcasing their relevance in targeting FLT3-driven malignancies. []
Crenolanib
Relevance: As both crenolanib and TAK-659 Hydrochloride are type I inhibitors targeting FLT3, they hold relevance in developing targeted therapies for FLT3-mutated cancers, including AML. Their shared target emphasizes the importance of FLT3 inhibition in managing these malignancies. []
Tandutinib
Relevance: Although tandutinib exhibits a broader spectrum of kinase inhibition, it shares a common target with TAK-659 Hydrochloride in FLT3. This shared target makes them relevant in the context of cancers where FLT3 plays a significant role, highlighting the importance of FLT3 as a therapeutic target. []
Cabozantinib
Relevance: Despite their differences in target specificity, cabozantinib and TAK-659 Hydrochloride share a common target in FLT3. This overlap highlights the therapeutic significance of FLT3 inhibition in certain cancers and underscores the role of both compounds in targeting FLT3-driven malignancies. []
Pexidartinib
Relevance: While pexidartinib exhibits a broader kinase inhibition profile, it shares a common target with TAK-659 Hydrochloride in FLT3. Both compounds have been investigated for their therapeutic potential in cancers where FLT3 plays a role, suggesting their relevance in targeting FLT3-driven diseases. []
Pacritinib
Relevance: Despite their differences in target specificity, pacritinib and TAK-659 Hydrochloride share a common target in FLT3. Both compounds have been studied for their potential in treating FLT3-driven malignancies, highlighting the importance of FLT3 as a therapeutic target in various cancers. []
Famitinib
Relevance: Although famitinib exhibits a broader range of kinase inhibition compared to TAK-659 Hydrochloride, they share a common target in FLT3. This overlap highlights their potential relevance in the context of FLT3-driven cancers and supports the importance of FLT3 as a target in these malignancies. []
Synthesis Analysis
The synthesis of TAK-659 involves multiple steps that typically include the formation of key intermediates followed by specific modifications to achieve the final compound. The detailed synthetic route has been described in literature focusing on its development as an investigational drug. The synthesis process emphasizes the importance of optimizing conditions to ensure high yield and purity of the final product.
The technical details of the synthesis include:
Starting Materials: Specific precursors that contain functional groups amenable to further chemical reactions.
Reagents: Utilization of various reagents that facilitate reactions such as coupling, reduction, or protection/deprotection of functional groups.
Purification: Techniques such as chromatography are employed to isolate and purify the desired compound after synthesis.
Molecular Structure Analysis
The molecular structure of TAK-659 Hydrochloride can be represented by its linear formula C17H21FN6O. The compound features a complex arrangement that includes:
A fluorine atom attached to a carbon chain.
Multiple nitrogen atoms contributing to its heterocyclic structure.
The structural data indicates significant steric and electronic properties that contribute to its biological activity. The InChI Key and other identifiers are essential for database searches related to this compound, although specific structural diagrams are not provided here.
Chemical Reactions Analysis
TAK-659 Hydrochloride undergoes various chemical reactions that are crucial for its pharmacological activity. As a dual inhibitor, it interacts with specific targets within cellular signaling pathways:
Inhibition Mechanism: TAK-659 binds reversibly to SYK and FLT3, disrupting their activity which is vital in the proliferation and survival of malignant B-cells.
Reactions with Biological Targets: The compound's interaction with these kinases leads to downstream effects that inhibit cell signaling pathways associated with cancer progression.
Technical details regarding these reactions include kinetic parameters such as binding affinity and inhibition constants, which are critical for understanding the efficacy of TAK-659 in clinical settings.
Mechanism of Action
The mechanism of action of TAK-659 involves its role as an inhibitor of SYK and FLT3. By blocking these kinases, TAK-659 interferes with signaling pathways that promote cell survival and proliferation in B-cell malignancies. This action leads to:
Apoptosis Induction: Enhanced programmed cell death in malignant cells.
Inhibition of Tumor Growth: Reduced growth rates of tumors in preclinical models.
Data from clinical studies indicate that TAK-659 has shown efficacy in achieving complete responses in patients with relapsed or refractory DLBCL, highlighting its potential as a therapeutic agent.
Physical and Chemical Properties Analysis
The physical properties of TAK-659 Hydrochloride include:
Appearance: Typically presented as a solid or powder form.
Solubility: Soluble in organic solvents; specific solubility data may vary based on formulation.
Chemical properties include:
Stability: Stability under various conditions, which is critical for storage and handling.
Reactivity: Reactivity profiles indicating how it interacts with other compounds or biological systems.
Relevant data from studies indicate that TAK-659 has favorable pharmacokinetic properties, including rapid absorption and a long half-life, which support its dosing regimen in clinical trials.
Applications
TAK-659 Hydrochloride is primarily used in scientific research focused on cancer treatment. Its applications include:
Clinical Trials: Investigated in combination therapies for hematological malignancies like DLBCL.
Preclinical Studies: Evaluated for its efficacy against various B-cell malignancies in laboratory settings.
The ongoing research aims to further elucidate its therapeutic potential and optimize dosing strategies for improved patient outcomes.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Mivavotinib is an inhibitor of spleen tyrosine kinase (syk), with potential anti-inflammatory, immunomodulating, and antineoplastic activities. Upon administration, mivavotinib may inhibit the activity of syk, which abrogates downstream B-cell receptor (BCR) signaling and leads to an inhibition of B-cell activation, chemotaxis, adhesion and proliferation. Syk, a BCR-associated non-receptor tyrosine kinase that mediates diverse cellular responses, including proliferation, differentiation, and phagocytosis, is expressed in hematopoietic tissues and is often overexpressed in hematopoietic malignancies.
TAK-659 is an inhibitor of spleen tyrosine kinase (syk), with potential anti-inflammatory, immunomodulating, and antineoplastic activities. Spleen tyrosine kinase inhibitor TAK-659 may inhibit the activity of syk, which abrogates downstream B-cell receptor (BCR) signaling and leads to an inhibition of B-cell activation, chemotaxis, adhesion and proliferation. Note: TAK-659 free base is less stable. This product is supplied as dihydrochloride form.